

2-Chloro-3-methylisonicotinonitrile CAS number 1195189-83-3

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Compound of Interest

Compound Name: 2-Chloro-3-methylisonicotinonitrile

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An In-Depth Technical Guide to **2-Chloro-3-methylisonicotinonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-3-methylisonicotinonitrile** (CAS No. 1195189-83-3), a heterocyclic building block with significant potential in medicinal chemistry and novel material synthesis. The document details its physicochemical properties, explores plausible synthetic pathways based on established chemical principles, and elucidates its role as a critical intermediate in drug discovery. Emphasis is placed on the strategic importance of its substituted pyridine scaffold, a privileged structure in numerous FDA-approved pharmaceuticals. This guide also includes representative experimental protocols for its application in cross-coupling reactions, detailed safety and handling procedures, and a discussion of its potential biological significance, serving as a vital resource for professionals in the field.

Introduction

2-Chloro-3-methylisonicotinonitrile is an aromatic heteromonocyclic organic compound belonging to the substituted pyridine class.^[1] Its structure, featuring a pyridine ring functionalized with chloro, methyl, and cyano groups, makes it a versatile and valuable reagent for chemical synthesis.^[1] Pyridine derivatives are of paramount importance in the pharmaceutical industry; in the United States, over 88% of pharmaceuticals rely on chlorine

chemistry, and chlorinated heterocyclic compounds are key components in drugs for a wide range of diseases, including cancer, high cholesterol, and depression.^[2] The specific arrangement of functional groups on this molecule—a halogen for cross-coupling, a nitrile group that can be hydrolyzed or reduced, and a methyl group influencing electronic properties and steric hindrance—positions it as an ideal starting material for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.^[3]

Physicochemical Properties and Identification

A summary of the key identifying and physical properties of **2-Chloro-3-methylisonicotinonitrile** is presented below. While experimental data for properties like melting and boiling points are not consistently reported in public literature, the structural and chemical identifiers are well-established.

Property	Value	Source(s)
CAS Number	1195189-83-3	[1] [4] [5]
Molecular Formula	C ₇ H ₅ ClN ₂	[1] [4]
Molecular Weight	152.58 g/mol	[1] [4]
IUPAC Name	2-chloro-3-methylpyridine-4-carbonitrile	[4]
Synonyms	2-Chloro-3-Methylisonicotinonitrile	[1] [4]
Appearance	Solid or powder form	[1]
SMILES	CC1=C(C=CN=C1Cl)C#N	[4]
InChI Key	WXJBHUPGGAIECE-UHFFFAOYSA-N	[4]
Storage Temperature	2-8°C	[1]

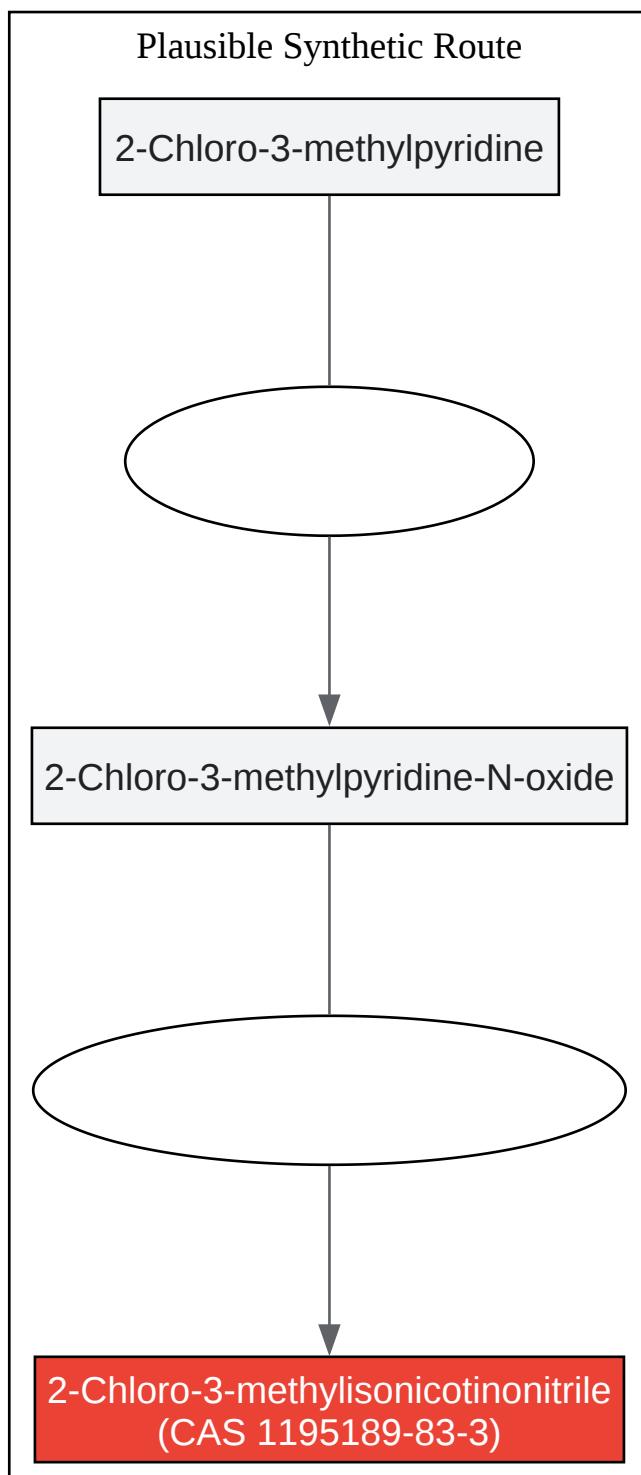
Synthesis and Reaction Chemistry

While a specific, published synthesis for **2-Chloro-3-methylisonicotinonitrile** is not readily available, its structure suggests a logical synthetic pathway derived from common reactions involving pyridine precursors. The synthesis of analogous compounds, such as 2-chloronicotinonitrile and 2-chloronicotinic acid, provides a strong basis for a proposed synthetic route.

A plausible approach involves the oxidation of the methyl group of a precursor like 2-chloro-3-methylpyridine, followed by conversion to the nitrile. Patent literature describes the oxidation of 2-chloro-3-methylpyridine to 2-chloronicotinic acid using oxygen in the presence of a metal catalyst like cobalt (III) acetylacetone and an N-hydroxyphthalimide (NHPI) initiator.^[6] An alternative method involves one-step oxidation using ozone with an acetate catalyst.^[7]

Another established route for creating cyanopyridines is through the dehydration of a corresponding amide or via a Sandmeyer reaction on an amino-chloropyridine.^[8] For instance, the synthesis of the related 2-chloronicotinonitrile can be achieved from nicotinamide-1-oxide by treatment with phosphorus pentachloride and phosphorus oxychloride.^[8] This highlights a common strategy for introducing both chloro and cyano functionalities to the pyridine ring.

A potential synthetic pathway is visualized below.



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Caption: Plausible synthesis of **2-Chloro-3-methylisonicotinonitrile**.

Applications in Research and Drug Discovery

The primary utility of **2-Chloro-3-methylisonicotinonitrile** is as a versatile building block in medicinal chemistry.^[1] The chloro and cyano groups serve as reactive handles for constructing more complex molecules, particularly in the development of novel therapeutic agents.

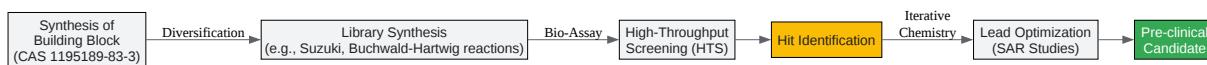
The Role of the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is crucial for its utility in modern synthetic chemistry. It can act as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, or amino groups, enabling the rapid generation of diverse chemical libraries for biological screening. The chloro group can significantly influence a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability, and can form beneficial halogen bonds with protein targets, enhancing binding affinity.^{[9][10]}

Potential as a Scaffold in Biologically Active Molecules

Substituted pyridine and pyrazine cores are present in a vast number of biologically active compounds. For example, derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.^[11] Similarly, chloro-containing azetidinones have demonstrated powerful antibacterial and anti-inflammatory activity.^[12] Given these precedents, **2-Chloro-3-methylisonicotinonitrile** serves as an excellent starting point for designing novel inhibitors, receptor modulators, and other pharmacologically active agents.^[13]

The workflow for utilizing such a building block in a drug discovery program is outlined below.



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Caption: Drug discovery workflow using a chemical building block.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating method for using **2-Chloro-3-methylisonicotinonitrile** in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a cornerstone of modern drug synthesis.

Objective: To couple **2-Chloro-3-methylisonicotinonitrile** with a generic arylboronic acid.

Materials:

- **2-Chloro-3-methylisonicotinonitrile** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
- Nitrogen or Argon source for inert atmosphere
- Standard laboratory glassware

Procedure:

- Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Reagent Addition: To the flask, add **2-Chloro-3-methylisonicotinonitrile**, the arylboronic acid, the base, and the palladium catalyst.
- Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

- Reaction Execution: Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
- Characterization: Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Safety, Handling, and Storage

As a laboratory chemical, **2-Chloro-3-methylisonicotinonitrile** must be handled with appropriate safety precautions.

- Hazard Identification: The compound is classified with the following hazard statements:
 - H302: Harmful if swallowed.[4]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][14]

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]
 - Skin Contact: Immediately wash with soap and water and rinse thoroughly.[15]
 - Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.[15]
 - Ingestion: Do not induce vomiting; call for medical help immediately.[15]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14] Recommended storage temperature is 2-8°C.[1]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

2-Chloro-3-methylisonicotinonitrile, CAS 1195189-83-3, is a strategically important chemical intermediate for the synthesis of complex organic molecules. Its value is rooted in the versatile reactivity of its functional groups, particularly the chloro-substituted pyridine core, which is amenable to a wide array of modern synthetic transformations. For researchers and drug development professionals, this compound represents a key building block for constructing novel chemical entities with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this reactive compound. As the demand for novel heterocyclic scaffolds continues to grow, the utility of well-designed building blocks like **2-Chloro-3-methylisonicotinonitrile** will undoubtedly increase.

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